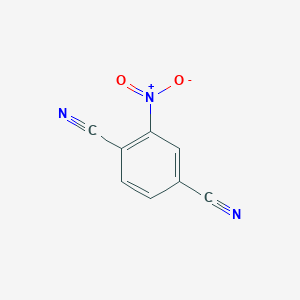
Nitroterephthalonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitroterephthalonitrile is an organic compound with the molecular formula C8H3N3O2. It is a derivative of terephthalonitrile, where one of the hydrogen atoms on the benzene ring is replaced by a nitro group (-NO2). This compound is known for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nitroterephthalonitrile can be synthesized through several methods. One common approach involves the nitration of terephthalonitrile using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperatures to ensure the selective introduction of the nitro group.
Industrial Production Methods: In industrial settings, the production of 2-nitroterephthalonitrile often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Nitroterephthalonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed:
Reduction: 2-Aminoterephthalonitrile.
Substitution: Various substituted terephthalonitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Nitroterephthalonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 2-nitroterephthalonitrile largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Terephthalonitrile: The parent compound without the nitro group.
2-Aminoterephthalonitrile: The reduced form of 2-nitroterephthalonitrile.
4-Nitroterephthalonitrile: An isomer with the nitro group in a different position.
Uniqueness: Nitroterephthalonitrile is unique due to the presence of both a nitro group and a nitrile group on the benzene ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and material science.
Eigenschaften
Molekularformel |
C8H3N3O2 |
|---|---|
Molekulargewicht |
173.13 g/mol |
IUPAC-Name |
2-nitrobenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C8H3N3O2/c9-4-6-1-2-7(5-10)8(3-6)11(12)13/h1-3H |
InChI-Schlüssel |
UPLKJVHYACNBJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















